molecular formula C6H11N3O B7975851 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Cat. No.: B7975851
M. Wt: 141.17 g/mol
InChI Key: SBWCCAMNIQYGSN-UHFFFAOYSA-N
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Description

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol typically involves the reaction of pyrazole derivatives with ethanolamine. One common method includes the alkylation of 3-aminomethylpyrazole with ethylene oxide under basic conditions to yield the desired product . Another approach involves the reductive amination of 3-formylpyrazole with ethanolamine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl derivatives, dihydropyrazole compounds, and various substituted pyrazole derivatives .

Scientific Research Applications

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor sites, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is unique due to the presence of both the pyrazole ring and the ethanolamine moiety, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-(1H-pyrazol-5-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c10-4-3-7-5-6-1-2-8-9-6/h1-2,7,10H,3-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCCAMNIQYGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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